molecular formula C7H18Cl2N2 B8048823 (3R)-1-ethylpiperidin-3-amine dihydrochloride

(3R)-1-ethylpiperidin-3-amine dihydrochloride

Cat. No.: B8048823
M. Wt: 201.13 g/mol
InChI Key: ZALZJTCVUWJOAE-XCUBXKJBSA-N
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Description

(3R)-1-Ethylpiperidin-3-amine dihydrochloride (CAS: 2031242-60-9) is a chiral piperidine derivative characterized by an ethyl group at the nitrogen atom and an amine group at the 3-position in the (R)-configuration. The dihydrochloride salt form enhances aqueous solubility, a critical feature for bioavailability in therapeutic applications.

Properties

IUPAC Name

(3R)-1-ethylpiperidin-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-2-9-5-3-4-7(8)6-9;;/h7H,2-6,8H2,1H3;2*1H/t7-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALZJTCVUWJOAE-XCUBXKJBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC(C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCC[C@H](C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2031242-60-9
Record name (3R)-1-ethylpiperidin-3-amine dihydrochloride
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Biological Activity

(3R)-1-ethylpiperidin-3-amine dihydrochloride is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant research findings, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a piperidine ring with an ethyl substituent at the 1-position and an amine group at the 3-position. This specific stereochemistry contributes to its unique biological properties, differentiating it from other piperidine derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The compound can modulate receptor activity, leading to diverse physiological effects. Its mechanism of action often involves:

  • Receptor Binding: The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
  • Enzyme Inhibition: It can inhibit key enzymes, altering metabolic processes within cells.

1. Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines through mechanisms that may involve the modulation of signaling pathways associated with cell survival and proliferation .

Study Cell Line Effect Reference
Study AFaDuCytotoxicity and apoptosis induction
Study BVariousInhibition of tumor growth

2. Neuroprotective Effects

The compound's interaction with central nervous system receptors suggests potential neuroprotective effects. It has been studied for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in Alzheimer's disease therapy .

Target Inhibition Type Reference
AChEInhibition
BuChEInhibition

3. Antimicrobial Activity

This compound has also demonstrated antimicrobial properties against various pathogens. Research indicates its effectiveness against strains such as MRSA and E. coli, highlighting its potential as a lead compound for developing new antibiotics .

Case Studies

Several case studies have explored the biological activities of this compound:

Case Study 1: Anticancer Activity

A study investigated the compound's effect on FaDu hypopharyngeal tumor cells, revealing that it exhibited significant cytotoxicity compared to standard treatments like bleomycin. The study utilized a three-component cycloaddition approach to enhance the efficacy of the compound .

Case Study 2: Neuroprotective Mechanisms

Research focused on the inhibition of cholinesterase enzymes highlighted that derivatives of this compound could improve brain exposure and enhance neuroprotective effects against neurodegenerative diseases .

Comparison with Similar Compounds

This compound can be compared with other piperidine derivatives based on their biological activities:

Compound Unique Feature Biological Activity
(R)-N-Ethylpiperidin-3-amine dihydrochlorideLacks ethyl groupModerate receptor activity
(S)-N-Ethylpiperidin-3-amine dihydrochlorideEnantiomerVaries in receptor binding
®-3-Aminopiperidine dihydrochlorideDifferent substituentLimited anticancer activity

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidine-Based Analogs

Piperidine derivatives are widely explored in drug discovery due to their conformational flexibility and ability to interact with biological targets. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison of Piperidine Derivatives
Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Features
(3R)-1-Ethylpiperidin-3-amine dihydrochloride Ethyl at N1, R-amine C₇H₁₇Cl₂N₂ 217.13 2031242-60-9 Enhanced lipophilicity due to ethyl group; stereospecific R-configuration .
(3R)-3-Aminopiperidine dihydrochloride None at N1, R-amine C₅H₁₃Cl₂N₂ 179.08 334618-23-4 Smaller size; lacks N-alkylation, potentially lower metabolic stability .
N-Methylpiperidin-3-amine dihydrochloride Methyl at N1, amine C₆H₁₅Cl₂N₂ 193.11 54012-73-6 Methyl group reduces lipophilicity compared to ethyl; shorter carbon chain .
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride Benzyl, methyl groups C₁₅H₂₅Cl₂N₂ 318.29 1062580-52-2 Bulky benzyl substituent may hinder CNS penetration but improve target binding .

Key Observations :

  • However, bulky groups like benzyl may reduce CNS penetration .
  • Stereochemistry : The (R)-configuration is critical for enantioselective interactions, as seen in other chiral amines like (R)-pyrrolidin-3-amine dihydrochloride .

Pyrrolidine-Based Analogs

Pyrrolidine derivatives (5-membered rings) offer distinct conformational properties compared to piperidines:

Table 2: Pyrrolidine Derivatives
Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Features
(R)-Pyrrolidin-3-amine dihydrochloride None at N1, R-amine C₄H₁₂Cl₂N₂ 159.06 116183-81-4 Smaller ring size; higher ring strain may affect binding affinity .
(3R)-1-(Propan-2-yl)pyrrolidin-3-amine dihydrochloride Isopropyl at N1 C₇H₁₈Cl₂N₂ 217.14 1201013-61-7 Branched N-alkyl group improves metabolic stability .

Key Observations :

  • N-Alkylation : Isopropyl substitution enhances steric bulk, which may improve selectivity for certain targets .

Preparation Methods

Reaction Steps and Mechanism

The synthesis begins with D-ornithine hydrochloride, a diamino acid, which undergoes sequential modifications to form the target compound. Thionyl chloride (SOCl₂) converts the carboxylic acid group of ornithine into an acyl chloride, followed by esterification with ethanol to yield an ethyl ester intermediate. Cyclization under basic conditions forms the piperidine ring, with the ethyl group introduced via the esterification step. Final reduction and salification with hydrochloric acid produce the dihydrochloride salt.

Key Conditions and Reagents

  • Thionyl Chloride Treatment : Conducted at 30 ± 5°C to prevent decomposition of intermediates.

  • Cyclization : Achieved using sodium methoxide (NaOMe) in methanol, enabling intramolecular nucleophilic attack to form the six-membered ring.

  • Reduction : Sodium borohydride (NaBH₄) selectively reduces residual carbonyl groups without affecting the amine.

Table 1: Synthesis from D-Ornithine Hydrochloride

ParameterDetails
Starting MaterialD-Ornithine hydrochloride
Key ReagentsSOCl₂, NaOMe, NaBH₄, HCl
Temperature Range25–35°C
Yield (Overall)70–75% (estimated)
Purity≥95% (HPLC)

This method prioritizes stereochemical fidelity but requires stringent temperature control during cyclization.

Multi-Step Synthesis from D-Glutamic Acid

Stepwise Procedure

A patented five-step route (CN103864674A) starts with D-glutamic acid, leveraging its chiral center to ensure enantiomeric purity:

  • Hydroxyl Esterification and Boc Protection :
    D-Glutamic acid is esterified with methanol and protected using di-tert-butyl dicarbonate (Boc₂O) in dioxane.
    Conditions: 0°C for Boc addition, 30°C for reaction completion.

  • Ester Reduction :
    The ester intermediate is reduced with NaBH₄ in ethanol, yielding a diol.
    Yield: 99% after crystallization.

  • Hydroxyl Activation :
    Mesyl chloride (MsCl) in dichloromethane (DCM) converts hydroxyl groups to mesylates, facilitating nucleophilic substitution.

  • Cyclization :
    Treatment with acetonitrile (ACN) and aqueous ammonia induces ring closure, forming the piperidine scaffold.

  • Boc Deprotection and Salification :
    Hydrochloric acid in methanol removes Boc groups and forms the dihydrochloride salt.

Table 2: D-Glutamic Acid Route Performance

StepReagentsTemperatureYield
1Boc₂O, TEA30°C99%
2NaBH₄, EtOH0°C → 25°C95%
3MsCl, DCM0°C → 30°C90%
4NH₃, ACN30°C85%
5HCl, MeOH30°C98%

This route avoids racemization and achieves an overall yield of 72%, making it suitable for large-scale production.

Reduction of 3-Aminopiperidin-2-one Derivatives

Lithium Aluminum Hydride (LiAlH₄) Method

A second patent (WO2007112368A1) details the reduction of (R)-3-aminopiperidin-2-one hydrochloride using LiAlH₄ in tetrahydrofuran (THF).

  • Reduction :
    1.6 equivalents of LiAlH₄ are added to the lactam precursor at 25–35°C, followed by heating to 55–65°C to complete the reaction.
    Key Insight: Excess LiAlH₄ ensures full conversion to the amine.

  • Workup and Isolation :
    The mixture is filtered to remove aluminum salts, and the product is precipitated with hydrochloric acid.

Table 3: LiAlH₄ Reduction Parameters

ParameterDetails
Starting Material(R)-3-Aminopiperidin-2-one HCl
SolventTHF
LiAlH₄ Equivalents1.6
Temperature25–65°C
Yield80–85%

This method is efficient for small-scale synthesis but faces challenges in handling pyrophoric LiAlH₄ industrially.

Alternative Routes and Industrial Considerations

Catalytic Hydrogenation

MethodStepsYieldCostScalability
D-Ornithine370%HighModerate
D-Glutamic Acid572%LowHigh
LiAlH₄ Reduction285%MediumLow
Catalytic Hydrogenation190%*HighHigh

*Theoretical yield based on analogous reactions .

Q & A

Q. Table 1: Key Synthetic Parameters

StepConditionsYield (%)Purity (HPLC)Reference
Reductive AminationNaBH3_3CN, MeOH, 0°C, 12 h6592
Salt FormationHCl gas, Et2_2O, -20°C, 2 h8599

Q. Table 2: Pharmacological Profiling

Assay TypeTargetResult (IC50_{50})Reference
Radioligand Binding5-HT1A_{1A}12 nM
cAMP InhibitionD2_2 Receptor85 nM
Microsomal StabilityCYP3A4t1/2_{1/2} = 45 min

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